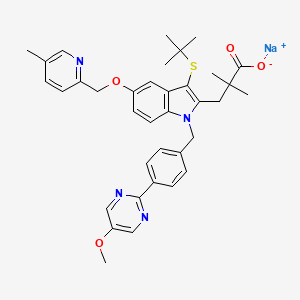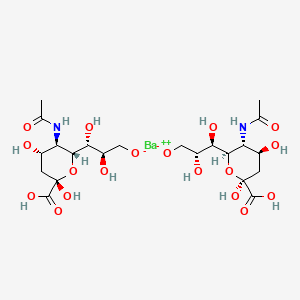
Barium N-acetylneuraminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium N-acetylneuraminate: is a compound that combines barium, a heavy metal, with N-acetylneuraminic acid, a sialic acid. N-acetylneuraminic acid is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a well-known member of a distinct class of amino sugars called sialic acids, which are found in cell surface glycolipids and glycoproteins . These compounds play crucial roles in various biological processes, including cellular recognition, virus invasion, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminic acid typically involves enzymatic methods. One common approach uses N-acetyl-glucosamine 2-epimerase for epimerization and N-acetyl-d-neuraminic acid lyase for aldol condensation . The reaction conditions often include substrates like pyruvate and N-acetyl-glucosamine, with specific temperature and pH conditions optimized for high yield .
Industrial Production Methods: Industrial production of N-acetylneuraminic acid can be achieved through both chemical and enzymatic synthesis. Enzymatic synthesis is preferred due to its higher efficiency and lower environmental impact. The process involves the use of engineered enzymes to catalyze the conversion of substrates into the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Barium N-acetylneuraminate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: Barium N-acetylneuraminate is used in the synthesis of various sialic acid derivatives, which are important in the study of glycosylation processes .
Biology: In biological research, this compound is used to study cell surface interactions and the role of sialic acids in cellular recognition and signaling .
Medicine: N-acetylneuraminic acid derivatives are used in the development of antiviral drugs and vaccines, as they play a role in preventing virus invasion .
Industry: In the industrial sector, this compound is used in the production of nutraceuticals and as an intermediate in pharmaceutical manufacturing .
Mécanisme D'action
The mechanism of action of Barium N-acetylneuraminate involves its interaction with cell surface receptors and enzymes. N-acetylneuraminic acid is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane, where it is involved in cellular recognition events . The compound exerts its effects by binding to specific molecular targets, such as sialic acid-binding immunoglobulin-like lectins (Siglecs), and modulating signaling pathways involved in immune response and inflammation .
Comparaison Avec Des Composés Similaires
N-acetylneuraminic acid (Neu5Ac): The parent compound, widely studied for its biological roles.
N-glycolylneuraminic acid (Neu5Gc): Another sialic acid found in non-human mammals.
2-keto-3-deoxy-d-glycero-d-galacto-nononic acid (KDN): A sialic acid variant involved in different biological processes.
Uniqueness: The combination of barium with N-acetylneuraminic acid may offer unique advantages in specific industrial and research applications, such as enhanced stability or reactivity .
Propriétés
Numéro CAS |
114767-11-2 |
|---|---|
Formule moléculaire |
C22H36BaN2O18 |
Poids moléculaire |
753.9 g/mol |
Nom IUPAC |
(2R,3R)-3-[(2R,3R,4S,6S)-3-acetamido-6-carboxy-4,6-dihydroxyoxan-2-yl]-2,3-dihydroxypropan-1-olate;barium(2+) |
InChI |
InChI=1S/2C11H18NO9.Ba/c2*1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h2*5-9,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q2*-1;+2/t2*5-,6+,7+,8+,9+,11-;/m00./s1 |
Clé InChI |
LRUIMFARSYLFLS-BNMLIUAKSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.[Ba+2] |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


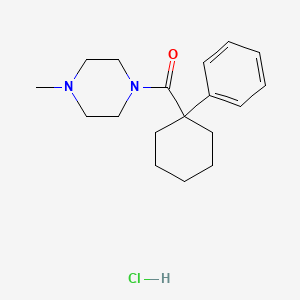


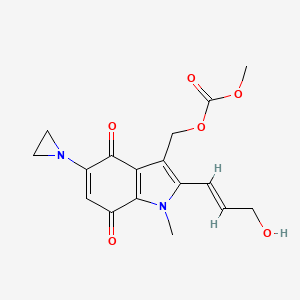
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
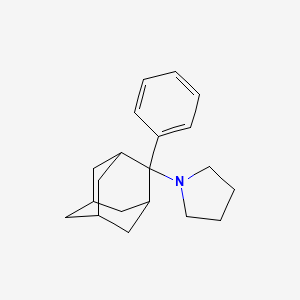
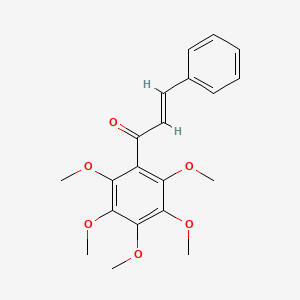
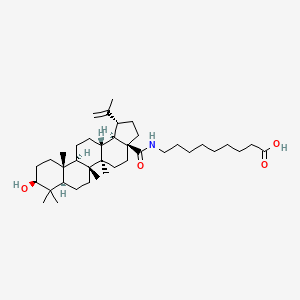
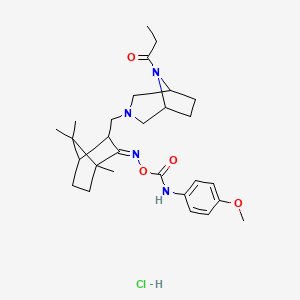
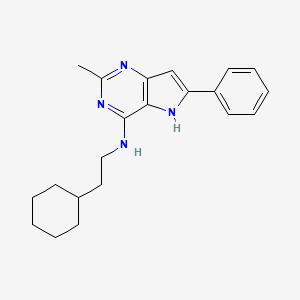
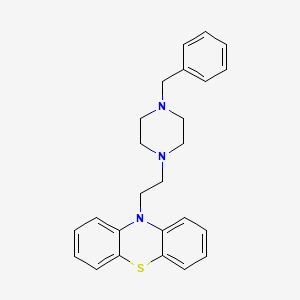
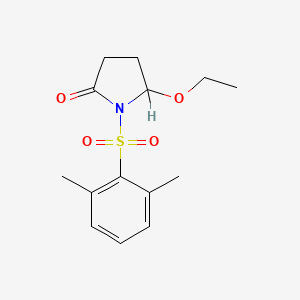
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
